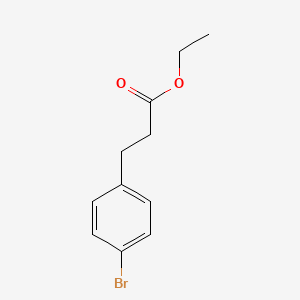

Ethyl 3-(4-bromophenyl)propanoate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is ethyl 3-(4-bromophenyl)propanoate , which precisely describes its structure: an ethyl ester of propanoic acid substituted with a 4-bromophenyl group at the third carbon. The molecular formula, C₁₁H₁₃BrO₂ , comprises 11 carbon atoms, 13 hydrogen atoms, one bromine atom, and two oxygen atoms. The molecular weight, calculated as 257.13 g/mol, aligns with isotopic distributions observed in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight (g/mol) | 257.13 |

| IUPAC Name | This compound |

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the ester group contributes to polarity and hydrogen-bonding potential.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound remains limited in published literature. However, computational models and 3D conformational studies available in PubChem (CID: 12731927) suggest a planar aromatic ring with the propanoate chain adopting a staggered conformation to minimize steric hindrance. The bromine atom’s position orthogonally to the ester group creates a dipole moment that may affect packing in the solid state. X-ray diffraction studies of analogous compounds, such as ethyl 3-(3-bromophenyl)propanoate, reveal monoclinic crystal systems with P2₁/c space groups, though direct data for this specific isomer requires further investigation.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.2 Hz, 3H, CH₃), 2.57 (t, J = 7.6 Hz, 2H, CH₂), 2.87 (t, J = 7.6 Hz, 2H, CH₂), 4.09 (q, J = 7.2 Hz, 2H, OCH₂), 7.05 (d, J = 8.0 Hz, 2H, aromatic), 7.38 (d, J = 8.4 Hz, 2H, aromatic).

- ¹³C NMR (100 MHz, CDCl₃): δ 14.17 (CH₃), 30.29 (CH₂), 35.63 (CH₂), 60.49 (OCH₂), 120.00 (C-Br), 130.08 (aromatic CH), 131.49 (aromatic CH), 139.49 (Cipso), 172.58 (C=O).

Infrared (IR) Spectroscopy:

Key absorptions include a strong ester carbonyl stretch at 1712 cm⁻¹, aromatic C=C vibrations at 1488 cm⁻¹, and C-Br stretching at 560 cm⁻¹.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M⁺] at m/z 256.0099 (calculated for C₁₁H₁₃BrO₂: 256.0099). Fragmentation patterns show losses of ethoxy (45 Da) and bromine (79 Da) groups.

UV-Vis Spectroscopy:

The compound lacks extended conjugation beyond the aromatic ring, resulting in weak absorption in the UV range (λₘₐₓ ~270 nm).

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

This compound is a liquid at room temperature, with a boiling point of 154–156°C at 4 mmHg and a density of 1.3 g/cm³ . Its phase behavior under reduced pressure suggests moderate volatility, suitable for distillation purification. Differential scanning calorimetry (DSC) of similar esters indicates glass transitions near -20°C, though experimental data for this compound remains unpublished.

Solubility Profile and Partition Coefficients (LogP)

The compound is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but insoluble in water due to its nonpolar aromatic and ester groups. The experimental logP (octanol-water partition coefficient) of 3.56 indicates high lipophilicity, consistent with calculated values using fragment-based methods.

| Solubility Parameter | Value |

|---|---|

| Water Solubility | Insoluble |

| logP | 3.56 |

| Refractive Index | 1.530 |

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMHGPFYLQOGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508374 | |

| Record name | Ethyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40640-98-0 | |

| Record name | 3-(4-Bromophenyl)propionic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40640-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of 3-(4'-bromophenyl)-2,2-difluoro-3-hydroxypropionic acid ethyl ester

-

- Ethyl difluoroacetate (12.0 mmol) is slowly added to anhydrous tetrahydrofuran (THF) containing activated zinc powder (12.0 mmol) under nitrogen atmosphere at 55°C.

- After stirring, 4-bromobenzaldehyde (10.0 mmol) is added, and the mixture is refluxed for 2 hours.

- The reaction mixture is cooled, acidified to pH 4-6 with dilute HCl, and extracted with ethyl acetate.

- The organic phase is washed, dried, and concentrated to yield a yellow oily product.

Yield: 60.1%

- Product: 3-(4'-bromophenyl)-2,2-difluoro-3-hydroxypropionic acid ethyl ester

Step 2: Bromination to 3-(4'-bromophenyl)-2,2-difluoro-3-bromopropionic acid ethyl ester

-

- The hydroxy ester (5.0 mmol) is dissolved in toluene (60 mL) with carbon tetrabromide (5.0 mmol).

- Triphenylphosphine (5.0 mmol) in toluene is added dropwise at 60°C.

- The mixture is stirred for 3 hours, cooled, filtered, and purified by silica gel chromatography (ethyl acetate:petroleum ether = 1:50 to 1:10).

Yield: 80.3%

- Product: 3-(4'-bromophenyl)-2,2-difluoro-3-bromopropionic acid ethyl ester

- Characterization:

- ^1H NMR (CDCl3, 400 MHz): δ 7.55–7.48 (m, 2H), 7.37–7.32 (m, 2H), 6.54 (m, 1H), 4.26 (m, 2H), 1.25 (t, 3H)

- EI-MS (m/z): 371.7 [M]^+

Step 3: Radical reduction to Ethyl 3-(4-bromophenyl)propanoate

-

- The brominated ester (4.0 mmol) is reacted with azobisisobutyronitrile (AIBN, 0.8 mmol) and tributyltin hydride (4.8 mmol) at 50°C for 8 hours.

- After cooling, the mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, washed, dried, and concentrated.

Yield: 91.2%

- Product: this compound

Alternative Preparation via Enzymatic Dynamic Kinetic Resolution (Literature Insights)

Another approach involves the synthesis of this compound derivatives via enzymatic reduction of ketoesters followed by purification:

-

- Ethyl 3-(4-methoxyphenyl)-3-oxopropionate or similar ketoesters are reduced using sodium borohydride in ethanol at 0°C.

- After reaction completion, quenching with ammonium chloride, extraction, drying, and column chromatography purification yields hydroxy esters.

- Enzymatic dynamic kinetic resolution can then be applied to obtain enantiomerically enriched products.

Yields: Typically 70–77% for hydroxy esters before further transformations.

- Reference: This method is useful for preparing stereochemically defined intermediates, which can be further converted to brominated propanoates.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde + Ethyl difluoroacetate | Zn powder, THF, 55°C, N2, reflux 2h | 3-(4'-bromophenyl)-2,2-difluoro-3-hydroxypropionic acid ethyl ester | 60.1 | Requires acidification and extraction |

| 2 | Hydroxy ester from Step 1 | CBr4, triphenylphosphine, toluene, 60°C, 3h | 3-(4'-bromophenyl)-2,2-difluoro-3-bromopropionic acid ethyl ester | 80.3 | Purified by silica gel chromatography |

| 3 | Brominated ester from Step 2 | AIBN, tributyltin hydride, 50°C, 8h | This compound | 91.2 | Radical reduction step |

| Alt. | Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (analogous) | NaBH4 reduction, ethanol, 0°C, enzymatic resolution | This compound derivatives | ~70–77 | Enzymatic dynamic kinetic resolution possible |

Research Findings and Analytical Data

- The multi-step synthetic route provides a high overall yield and allows for structural modifications at intermediate stages.

- The use of activated zinc and ethyl difluoroacetate enables formation of difluoro-substituted intermediates that facilitate subsequent bromination and reduction.

- Characterization by ^1H NMR and mass spectrometry confirms the structure and purity of intermediates and final product.

- Enzymatic methods offer stereoselectivity, which may be desirable for chiral applications but require additional steps and purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of various substituted phenylpropanoates.

Reduction: Formation of 3-(4-bromophenyl)propanol.

Oxidation: Formation of 3-(4-bromophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)propanoate depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Substituted Thiazolidinone Derivatives

Ethyl 3-(4-bromophenyl)propanoate is structurally analogous to ethyl 3-[2-(4-bromophenyl)-4-oxothiazolidin-3-yl]propanoate (), which incorporates a thiazolidinone ring. Key differences include:

| Property | This compound | Ethyl 3-[2-(4-Bromophenyl)-4-oxothiazolidin-3-yl]propanoate |

|---|---|---|

| Substituent | Bromophenyl | Bromophenyl + thiazolidinone |

| Yield | N/A (intermediate) | 78% |

| Physical State | Liquid (typical esters) | Yellow liquid |

| IR Absorption | ~1725 cm⁻¹ (ester C=O) | ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (thiazolidinone C=O) |

| Application | Synthetic intermediate | Potential antimicrobial/anti-inflammatory agent |

The thiazolidinone derivative exhibits additional hydrogen-bonding capacity due to the carbonyl and NH groups, enhancing biological activity .

Triazolyl-Amino Propanoates

Ethyl 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-methoxyphenylamino)propanoate (5h, ) shares the bromophenyl group but incorporates a triazole ring and methoxyphenylamino moiety:

The triazole ring in 5h enables regioselective click reactions, broadening its utility in drug discovery .

Positional Isomers and Halogen Variants

Structural isomers and halogen-substituted analogs exhibit distinct electronic and steric effects:

The para-bromo substitution in the target compound optimizes electronic effects for cross-coupling reactions compared to ortho isomers .

Functionalized Propanoates

Derivatives with additional functional groups demonstrate varied applications:

The ketone and hydrazono groups in enable photoinduced reactivity, unlike the saturated ester in the target compound .

Biological Activity

Ethyl 3-(4-bromophenyl)propanoate is an organic compound with significant biological activity, primarily due to its ability to interact with various molecular targets. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- CAS Number : 40640-98-0

- Purity : Typically ≥ 98%

The compound features a bromophenyl group, which enhances its hydrophobic interactions, and an ethyl ester moiety that contributes to its reactivity and potential biological applications .

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction is crucial for its potential use in drug development targeting specific enzymes involved in various diseases.

- Receptor Binding : The bromophenyl group allows for hydrophobic interactions with receptor sites, influencing receptor activation and downstream signaling pathways. This property is particularly relevant in neurobiology and pharmacology .

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : The compound has been associated with analgesic activity, potentially providing pain relief without the adverse effects commonly associated with traditional analgesics.

Table 1: Summary of Biological Activities

Notable Research Findings

- Neurotoxic Potential : A study investigated the effects of this compound on neural enzymes, particularly acetylcholinesterase (AchE). The compound was found to inhibit AchE activity, suggesting potential neurotoxic effects that warrant further investigation.

- Therapeutic Applications : In vitro evaluations showed that derivatives of this compound could act as effective anti-inflammatory agents. These derivatives demonstrated a favorable pharmacological profile with reduced side effects compared to conventional therapies .

Q & A

Q. What are the key synthetic methodologies for Ethyl 3-(4-bromophenyl)propanoate, and how are reaction conditions optimized?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, a procedure involving PdCl₂(dppf) as a catalyst, zinc as a reductant, and THF as the solvent under reflux conditions achieves moderate yields (~72%) after purification by column chromatography (hexane:EtOAc) . Critical parameters include catalyst loading (e.g., 0.05–0.1 eq.), reaction time (24–48 hours), and stoichiometric control of reagents to minimize byproducts like unreacted starting material . Automated reactors or flow chemistry setups can enhance reproducibility in scaled-up syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 172.3 ppm for ester carbonyl, δ 130.6–115.1 ppm for aromatic protons) and ESI-HRMS (e.g., observed [M+H]⁺ at m/z 304.1092 vs. calculated 304.1099) . Purity is assessed via GC-FID/MS or HPLC , while HSQC NMR can resolve ambiguities in complex mixtures (e.g., differentiating regioisomers) . Batch-specific Certificates of Analysis (COA) with chromatographic and spectroscopic data ensure traceability .

Advanced Research Questions

Q. How can data contradictions in spectral or chromatographic results be resolved during characterization?

Discrepancies in NMR or MS data may arise from residual solvents, diastereomeric impurities, or isotopic effects (e.g., bromine’s ¹H splitting). Strategies include:

Q. What mechanistic insights govern catalytic efficiency in this compound synthesis?

In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the oxidative addition of the aryl bromide to Pd⁰ and subsequent transmetallation with zinc are rate-determining. Catalyst poisoning by sulfur-containing byproducts can reduce yields; pre-purification of reagents or additives like dppf ligands mitigate this . Kinetic studies via in situ IR or UV-Vis spectroscopy can monitor intermediate formation .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for derivatives of this compound?

Derivatives like Ethyl 3-(4-bromophenyl)-3-(phenylamino)propanoate exhibit protease inhibition via transition-state mimicry of peptide substrates . Assays include:

- Fluorogenic substrate hydrolysis to measure IC₅₀ values.

- Molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites .

- SAR studies by modifying the bromophenyl or ester moieties to enhance selectivity .

Q. What advanced strategies address challenges in scaling up synthesis while maintaining purity?

- Continuous flow reactors improve heat/mass transfer for exothermic reactions (e.g., esterifications) .

- DoE (Design of Experiments) optimizes variables like solvent polarity (THF vs. DMF) and temperature gradients .

- In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) enable real-time monitoring of reaction progression .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (PdCl₂(dppf)) | 0.05–0.1 eq. | Prevents Pd aggregation | |

| Reaction Time | 24–48 hours | Ensures complete coupling | |

| Purification Solvent | Hexane:EtOAc (10:1) | Removes hydrophobic byproducts |

Table 2: Analytical Techniques for Contradiction Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.